molecular formula C10H15NO5 B13392407 3-Methoxy-L-tyrosine Dihydrate

3-Methoxy-L-tyrosine Dihydrate

Cat. No.: B13392407
M. Wt: 229.23 g/mol
InChI Key: IDRRCKUGGXLORG-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C10H13NO4•H2O and a molecular weight of 229.2 g/mol . It is primarily used in biochemical research, particularly in studies related to Parkinson’s disease and other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-L-tyrosine Dihydrate can be synthesized through the methylation of L-DOPA. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The reaction is carried out under controlled conditions to ensure the selective methylation of the hydroxyl group at the 3-position of the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its dihydrate form. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-L-tyrosine Dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxy-L-tyrosine Dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-Methoxy-L-tyrosine Dihydrate involves its conversion to 3-O-methyldopa by the enzyme catechol-O-methyltransferase (COMT). This conversion inhibits the decarboxylation of L-DOPA to dopamine, thereby modulating the levels of dopamine in the brain. This mechanism is particularly relevant in the context of Parkinson’s disease, where maintaining optimal dopamine levels is crucial for managing symptoms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation at the 3-position, which imparts distinct biochemical properties. Unlike L-DOPA, it does not undergo decarboxylation to form dopamine directly, making it a valuable tool for studying the metabolic pathways and pharmacokinetics of L-DOPA and its derivatives .

Properties

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate

InChI

InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2

InChI Key

IDRRCKUGGXLORG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O

Origin of Product

United States

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